molecular formula C23H25NO5 B12836806 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyloxetan-3-yl)butanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyloxetan-3-yl)butanoic acid

Cat. No.: B12836806
M. Wt: 395.4 g/mol
InChI Key: ILKSLZABULYGBK-FQEVSTJZSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyloxetan-3-yl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a methyloxetane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyloxetan-3-yl)butanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Oxetane Introduction: The oxetane ring is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with an appropriate oxetane derivative under basic conditions.

    Coupling Reaction: The final step involves coupling the intermediate with the desired butanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyloxetan-3-yl)butanoic acid can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxetane ring and the butanoic acid moiety.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, allowing for further functionalization.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Oxidized Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduced Products: Reduction can yield alcohols or alkanes.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyloxetan-3-yl)butanoic acid has several applications in scientific research:

    Peptide Synthesis: The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect amino groups during the assembly of peptides.

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Bioconjugation: The compound can be used to create bioconjugates for various applications in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyloxetan-3-yl)butanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. In drug development, the compound’s structure can interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar in structure but with a phenyl group instead of an oxetane ring.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Contains a phenyl group on the butanoic acid moiety.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyloxetan-3-yl)butanoic acid is unique due to the presence of the methyloxetane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methyloxetan-3-yl)butanoic acid

InChI

InChI=1S/C23H25NO5/c1-23(13-28-14-23)11-10-20(21(25)26)24-22(27)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,24,27)(H,25,26)/t20-/m0/s1

InChI Key

ILKSLZABULYGBK-FQEVSTJZSA-N

Isomeric SMILES

CC1(COC1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1(COC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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